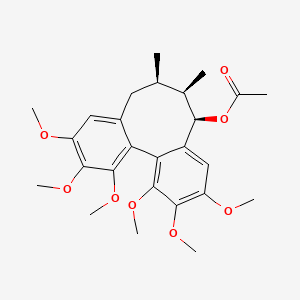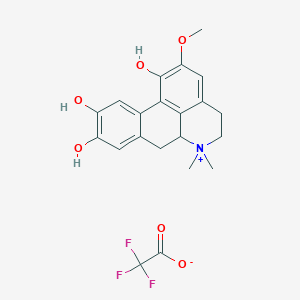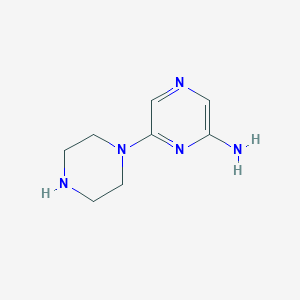
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a hydroxythiazole moiety, making it a unique and potentially bioactive molecule .
Vorbereitungsmethoden
The synthesis of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid typically involves the reaction of 4-chlorophenylacetic acid with thioamide derivatives under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at room temperature, followed by purification through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, leading to the inhibition of certain biological pathways. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-based drugs.
Vergleich Mit ähnlichen Verbindungen
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole core but differ in their substituents and specific biological activities, highlighting the unique properties of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid.
Eigenschaften
Molekularformel |
C11H8ClNO3S |
|---|---|
Molekulargewicht |
269.70 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H8ClNO3S/c12-7-3-1-6(2-4-7)11-13-10(16)8(17-11)5-9(14)15/h1-4,16H,5H2,(H,14,15) |
InChI-Schlüssel |
ZQSLNBCRHCSZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)CC(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)

![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)

![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)

![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)

![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)




